molecular formula C17H15N3O3S B262339 N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(4-nitrophenyl)acetamide

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(4-nitrophenyl)acetamide

Cat. No. B262339
M. Wt: 341.4 g/mol
InChI Key: HOTCADMRRWYXHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(4-nitrophenyl)acetamide, also known as TTA-A2, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. TTA-A2 has been shown to have a wide range of effects, including anti-inflammatory, anti-cancer, and anti-viral properties.

Mechanism of Action

The mechanism of action of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(4-nitrophenyl)acetamide involves the inhibition of specific enzymes and signaling pathways. N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(4-nitrophenyl)acetamide inhibits the activity of the enzyme JAK2, which is involved in the activation of the pro-inflammatory cytokine IL-6. N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(4-nitrophenyl)acetamide also inhibits the activity of the signaling pathway STAT3, which is involved in the growth and survival of cancer cells. Additionally, N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(4-nitrophenyl)acetamide inhibits the replication of the hepatitis C virus by targeting the viral protein NS5B.
Biochemical and Physiological Effects:
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(4-nitrophenyl)acetamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as IL-6 and tumor necrosis factor alpha (TNF-α). N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(4-nitrophenyl)acetamide has also been shown to inhibit the growth and survival of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(4-nitrophenyl)acetamide has been shown to inhibit the replication of the hepatitis C virus by targeting the viral protein NS5B.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(4-nitrophenyl)acetamide in lab experiments is its specificity. N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(4-nitrophenyl)acetamide has been shown to specifically inhibit the activity of JAK2 and STAT3, making it a useful tool for studying the role of these enzymes and signaling pathways in various biological processes. However, one limitation of using N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(4-nitrophenyl)acetamide is its relatively low potency compared to other JAK2 inhibitors. This may limit its usefulness in certain experiments where higher potency is required.

Future Directions

There are several potential future directions for research on N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(4-nitrophenyl)acetamide. One area of interest is its potential use as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(4-nitrophenyl)acetamide may have potential as a therapeutic agent for certain types of cancer, including breast cancer and lung cancer. Further research is also needed to fully understand the mechanism of action of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(4-nitrophenyl)acetamide and its effects on various biological processes.

Synthesis Methods

The synthesis of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(4-nitrophenyl)acetamide involves the reaction of 2-(4-nitrophenyl)acetic acid with 3-cyano-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified by column chromatography to yield N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(4-nitrophenyl)acetamide.

Scientific Research Applications

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(4-nitrophenyl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory effects by inhibiting the activity of the pro-inflammatory cytokine interleukin-6 (IL-6). N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(4-nitrophenyl)acetamide has also been shown to have anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(4-nitrophenyl)acetamide has been shown to have anti-viral properties by inhibiting the replication of the hepatitis C virus.

properties

Product Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(4-nitrophenyl)acetamide

Molecular Formula

C17H15N3O3S

Molecular Weight

341.4 g/mol

IUPAC Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(4-nitrophenyl)acetamide

InChI

InChI=1S/C17H15N3O3S/c18-10-14-13-3-1-2-4-15(13)24-17(14)19-16(21)9-11-5-7-12(8-6-11)20(22)23/h5-8H,1-4,9H2,(H,19,21)

InChI Key

HOTCADMRRWYXHR-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)CC3=CC=C(C=C3)[N+](=O)[O-])C#N

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)CC3=CC=C(C=C3)[N+](=O)[O-])C#N

Origin of Product

United States

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